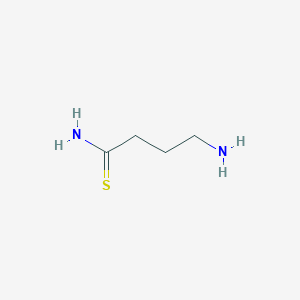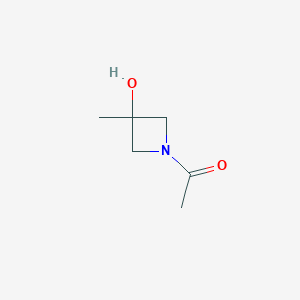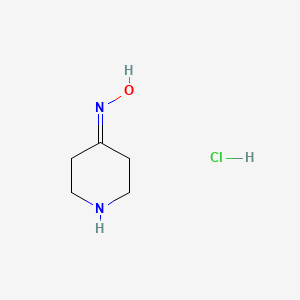
3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde: is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 g/mol . It is characterized by the presence of a bromine atom, two methoxy groups, and a methyl group attached to a benzaldehyde core. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde typically involves the bromination of 4,6-dimethoxy-2-methylbenzaldehyde. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-bromo-4,6-dimethoxy-2-methylbenzoic acid.
Reduction: Formation of 3-bromo-4,6-dimethoxy-2-methylbenzyl alcohol.
Substitution: Formation of 3-azido-4,6-dimethoxy-2-methylbenzaldehyde or 3-thio-4,6-dimethoxy-2-methylbenzaldehyde.
Applications De Recherche Scientifique
Chemistry:
3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology:
In biological research, this compound is used to study the effects of brominated aromatic aldehydes on biological systems. It is also employed in the synthesis of bioactive molecules and pharmaceuticals .
Medicine:
The compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes .
Mécanisme D'action
The mechanism of action of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity and other cellular processes .
Comparaison Avec Des Composés Similaires
- 3-Bromo-4-hydroxybenzaldehyde
- 3-Bromo-4-methylbenzaldehyde
- 2,4-Dimethoxy-3-methylbenzaldehyde
Comparison:
Compared to similar compounds, 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in organic synthesis and scientific research .
Propriétés
Formule moléculaire |
C10H11BrO3 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
3-bromo-4,6-dimethoxy-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO3/c1-6-7(5-12)8(13-2)4-9(14-3)10(6)11/h4-5H,1-3H3 |
Clé InChI |
WESULUKFGNILAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1Br)OC)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide](/img/structure/B13501072.png)
![7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13501075.png)

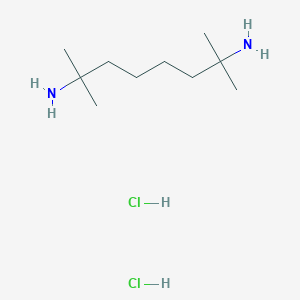

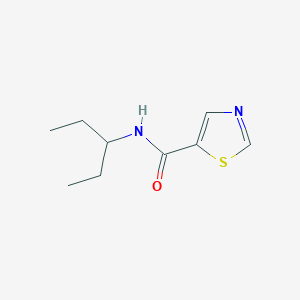

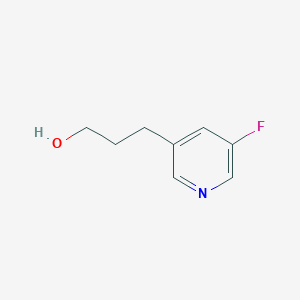
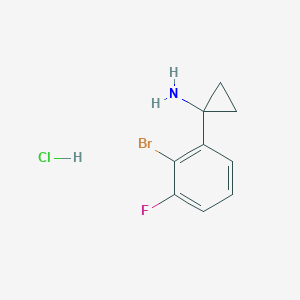

![1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13501137.png)
